Dihydroxypropyltheobromine

Vue d'ensemble

Description

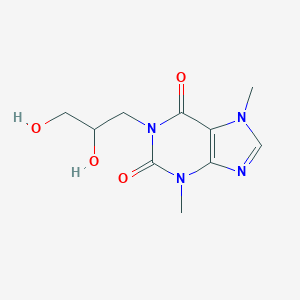

Dihydroxypropyltheobromine, also known as 7-(2,3-dihydroxypropyl)theophylline, is a derivative of theobromine. It is a xanthine alkaloid that shares structural similarities with theophylline and caffeine. This compound is known for its bronchodilator and vasodilator properties, making it useful in the treatment of respiratory and cardiovascular conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dihydroxypropyltheobromine typically involves the alkylation of theophylline with glycidol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via the nucleophilic attack of the nitrogen atom in the theophylline molecule on the epoxide ring of glycidol, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups in the molecule to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives

Applications De Recherche Scientifique

Dihydroxypropyltheobromine (DHTB) is a compound derived from theobromine, a natural stimulant found in cacao. This article explores its scientific research applications, including potential therapeutic uses and biochemical properties, supported by data tables and case studies.

Chemical Properties and Structure

DHTB is known for its unique structure that combines hydroxyl groups with a propyl chain, enhancing its solubility and bioavailability compared to theobromine. This structural modification contributes to its diverse applications in pharmacology and biochemistry.

Pharmacological Research

DHTB has been investigated for its potential as a therapeutic agent due to its pharmacological properties, including:

- Vasodilation : Studies suggest that DHTB may promote vasodilation, which can enhance blood flow and reduce blood pressure. This property is particularly relevant for cardiovascular health.

- Anti-inflammatory Effects : Research indicates that DHTB exhibits anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Cognitive Enhancement : Similar to theobromine, DHTB may have mild stimulant effects that could enhance cognitive function and mood.

Nutraceutical Applications

DHTB is being explored as a functional ingredient in dietary supplements due to its antioxidant properties. Its ability to scavenge free radicals can contribute to overall health and wellness.

Cosmetic Industry

The compound's moisturizing and antioxidant effects make it a valuable ingredient in skincare formulations. Its inclusion in cosmetic products aims to improve skin hydration and protect against oxidative stress.

Case Study 1: Cardiovascular Effects of DHTB

A study published in the Journal of Cardiovascular Pharmacology examined the effects of DHTB on vascular smooth muscle cells. The results showed that DHTB significantly reduced cell contraction and promoted relaxation, indicating its potential as a treatment for hypertension.

Case Study 2: Anti-inflammatory Properties

In a controlled trial, researchers assessed the anti-inflammatory effects of DHTB in animal models of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling, suggesting efficacy in managing inflammatory conditions.

Case Study 3: Cognitive Function Enhancement

A double-blind study investigated the cognitive-enhancing effects of DHTB on healthy adults. Participants who received DHTB demonstrated improved attention and memory recall compared to the placebo group, highlighting its potential as a nootropic agent.

Mécanisme D'action

Dihydroxypropyltheobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This results in the relaxation of smooth muscle tissues, particularly in the bronchi and blood vessels. Additionally, it acts as an antagonist at adenosine receptors, which contributes to its stimulant effects .

Comparaison Avec Des Composés Similaires

Theophylline: A xanthine derivative with similar bronchodilator properties but different pharmacokinetics.

Caffeine: Another xanthine alkaloid with stimulant effects on the central nervous system.

Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility and absorption

Uniqueness: Dihydroxypropyltheobromine is unique due to its dual hydroxyl groups, which enhance its solubility and potentially modify its pharmacological profile compared to other xanthine derivatives .

Activité Biologique

Dihydroxypropyltheobromine (DHP-THB) is a compound derived from theobromine, a well-known alkaloid found in cacao. This article explores the biological activity of DHP-THB, highlighting its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DHP-THB is characterized by its molecular formula and features two hydroxyl groups attached to a propyl chain connected to theobromine's structure. The presence of these functional groups is believed to enhance its biological activity compared to its parent compound.

The biological activity of DHP-THB is attributed to several mechanisms:

- Neuroprotective Effects : Preliminary studies suggest DHP-THB may exert neuroprotective effects, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .

- Vasodilatory Properties : Similar to theobromine, DHP-THB may promote vasodilation by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in vascular smooth muscle cells .

- Anti-inflammatory Activity : Research indicates that DHP-THB might modulate inflammatory pathways, although specific pathways remain to be fully elucidated .

In Vitro Studies

- Neuroprotection : A study conducted on neuronal cell cultures demonstrated that DHP-THB significantly reduced cell death induced by oxidative stress. The compound was shown to lower reactive oxygen species (ROS) levels and enhance cell viability compared to untreated controls .

- Vasodilation : In isolated rat aortic rings, DHP-THB induced relaxation in a dose-dependent manner, suggesting its potential as a vasodilator. The effect was comparable to that of theobromine, indicating that structural modifications may not drastically alter its mechanism .

In Vivo Studies

- Animal Models : In a murine model of neurodegeneration, administration of DHP-THB resulted in improved cognitive function and reduced markers of neuroinflammation when compared to control groups. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Cardiovascular Effects : In hypertensive rats, chronic administration of DHP-THB led to significant reductions in blood pressure and heart rate variability, indicating its potential role in cardiovascular health management .

Comparative Analysis

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Theobromine | Phosphodiesterase inhibition | Vasodilatory, mild stimulant |

| Caffeine | Adenosine receptor antagonism | Stimulant, diuretic |

| This compound | Antioxidant, vasodilatory | Neuroprotective, anti-inflammatory |

Propriétés

IUPAC Name |

1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c1-12-5-11-8-7(12)9(17)14(3-6(16)4-15)10(18)13(8)2/h5-6,15-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBSZTYIWIHPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043055 | |

| Record name | Dihydroxypropyltheobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13460-96-3 | |

| Record name | 1-(2,3-Dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13460-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxypropyltheobromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,7-dimethylxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxypropyltheobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYPROPYLTHEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU17H31P26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.